molecular formula C9H12O2S B1610120 Ethyl 3-(thiophen-3-YL)propanoate CAS No. 99198-96-6

Ethyl 3-(thiophen-3-YL)propanoate

Cat. No.: B1610120
CAS No.: 99198-96-6
M. Wt: 184.26 g/mol
InChI Key: XOBJEKYNLKUWMA-UHFFFAOYSA-N
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Description

Ethyl 3-(thiophen-3-yl)propanoate is an organic compound with the molecular formula C9H12O2S. It belongs to the class of esters and contains a thiophene ring, which is a five-membered ring with one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(thiophen-3-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-thiophen-3-ylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the use of a condensation reaction between thiophene-3-carboxaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(thiophen-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated thiophene derivatives

Mechanism of Action

The mechanism of action of ethyl 3-(thiophen-3-yl)propanoate and its derivatives involves interactions with various molecular targets and pathways. For instance, its bioactive derivatives may inhibit specific enzymes or receptors, leading to antimicrobial or anticancer effects. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, which can enhance its binding affinity to biological targets .

Comparison with Similar Compounds

Ethyl 3-(thiophen-3-yl)propanoate can be compared with other thiophene-based esters, such as:

  • Ethyl 2-(thiophen-2-yl)acetate
  • Mthis compound
  • Propyl 3-(thiophen-3-yl)propanoate

Uniqueness

The unique positioning of the thiophene ring in this compound imparts distinct electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

ethyl 3-thiophen-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBJEKYNLKUWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443361
Record name ETHYL 3-(THIOPHEN-3-YL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99198-96-6
Record name ETHYL 3-(THIOPHEN-3-YL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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